molecular formula C15H13NO3 B582031 5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one CAS No. 888731-88-2

5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one

Cat. No.: B582031
CAS No.: 888731-88-2
M. Wt: 255.273
InChI Key: AGBBIYMYUOTIMV-UHFFFAOYSA-N
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Description

Benzoxazinone Family: Historical Development and Classification

The benzoxazinone family represents a well-established class of heterocyclic compounds that has garnered substantial attention in chemical research since their initial discovery and characterization. Benzoxazinoids, comprising the classes of benzoxazinones and benzoxazolinones, are a set of specialized metabolites that have been extensively studied for their diverse chemical properties and biological activities. The historical development of benzoxazinone chemistry can be traced back to early investigations into plant secondary metabolites, where compounds of the 2H-1,4-benzoxazin-3(4H)-one class first attracted the attention of phytochemists following the initial isolation of 2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one and 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one.

The classification system for benzoxazinones has evolved significantly over the decades, with modern taxonomic approaches recognizing these compounds as organic compounds containing a benzene ring fused to an oxazine ring, which consists of a six-member aliphatic ring with four carbon atoms, one oxygen atom, and one nitrogen atom, bearing a ketone group. Within the broader chemical classification hierarchy, benzoxazinones belong to the kingdom of organic compounds, under the super class of organoheterocyclic compounds, with the class designation of benzoxazines and the subclass of benzoxazinones.

The structural diversity within the benzoxazinone family has led to extensive research into their synthesis and modification. The 1,4-benzoxazin-3-one backbone has been demonstrated to serve as a potential scaffold for designing new compounds with enhanced properties. Early synthetic work established fundamental methodologies for benzoxazinone preparation, with significant contributions from researchers who developed systematic approaches to access these heterocyclic structures from readily available starting materials.

Structural Significance of 5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one

The compound this compound exhibits distinctive structural features that position it as a noteworthy member of the benzoxazinone family. With the molecular formula C15H13NO3 and a molecular weight of 255.27 grams per mole, this compound incorporates a benzyloxy substituent at the 5-position of the benzoxazinone core structure. The presence of the benzyloxy group introduces significant steric and electronic modifications to the parent benzoxazinone framework, potentially influencing both its chemical reactivity and physical properties.

The structural architecture of this compound can be analyzed through its systematic name, which indicates the presence of a dihydro configuration at positions 2 and 4, while maintaining the characteristic oxazinone ring system. The benzyloxy substituent consists of a phenyl ring connected through a methylene bridge to an oxygen atom, which is subsequently bonded to the benzoxazinone core at position 5. This substitution pattern creates a compound with enhanced molecular complexity compared to simpler benzoxazinone derivatives.

Property Value
Molecular Formula C15H13NO3
Molecular Weight 255.27 g/mol
Physical State Solid
Chemical Abstracts Service Registry Number 888731-88-2
Appearance Off-white to white solid
Predicted Boiling Point 468.7±45.0 °C (760 Torr)
Predicted Density 1.248±0.06 g/cm³

The strategic placement of the benzyloxy group at position 5 introduces several important structural considerations. The aromatic benzyl moiety extends the conjugated system of the molecule, potentially affecting its electronic properties and intermolecular interactions. Furthermore, the ether linkage provides flexibility within the molecule while maintaining the overall structural integrity of the benzoxazinone core. These structural features contribute to the compound's unique profile within the broader family of benzoxazinone derivatives.

Position Within Heterocyclic Chemistry Research

The study of this compound must be understood within the broader context of heterocyclic chemistry research, where benzoxazinone derivatives have emerged as privileged scaffolds with significant research interest. Benzoxazine compounds represent one of the most important privileged scaffolds in medicinal chemistry, with derivatives typically exhibiting a variety of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The versatility of the benzoxazine structure as a building block has prompted extensive investigation into novel derivatives with enhanced properties and expanded applications.

Contemporary research in heterocyclic chemistry has increasingly focused on the development of synthetic methodologies for accessing diverse benzoxazinone derivatives. Recent advances have demonstrated that benzoxazinone biosynthesis has evolved independently in flowering plants at least three times, indicating the fundamental importance of these structures in natural systems. This evolutionary convergence suggests that the benzoxazinone framework possesses inherent chemical advantages that have been recognized and exploited across diverse biological systems.

The position of this compound within current research trends reflects the ongoing interest in substituted benzoxazinones as chemical scaffolds for drug design and materials science applications. The incorporation of benzyloxy substituents represents a specific strategy for modifying the electronic and steric properties of the parent benzoxazinone structure. Research has demonstrated that structural modifications to the benzoxazinone core can significantly influence the resulting compounds' properties, with substituent effects playing crucial roles in determining biological activity and chemical reactivity.

The synthetic accessibility of benzoxazinone derivatives has been enhanced through the development of improved methodologies, including transition-metal catalyzed coupling reactions, oxidative condensations, and cascade annulation processes. These advances have facilitated the preparation of structurally diverse benzoxazinone libraries, enabling systematic structure-activity relationship studies and the identification of compounds with optimized properties. The field has benefited from the multifaceted reactivity and ease of availability of key starting materials, particularly anthranilic acids, which have enabled wide utility in organic synthesis approaches to benzoxazinone construction.

Properties

IUPAC Name

5-phenylmethoxy-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c17-14-10-19-13-8-4-7-12(15(13)16-14)18-9-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBBIYMYUOTIMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC=C2OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The amino alcohol intermediate undergoes nucleophilic attack by the chloroformate, forming a carbamate intermediate. Intramolecular cyclization then yields the benzoxazinone ring. Key conditions include:

  • Solvent : Dichloromethane or tetrahydrofuran (THF)

  • Base : Triethylamine (1–3 equivalents)

  • Temperature : 0°C to 25°C for carbamate formation, followed by heating to 80°C for cyclization.

A representative procedure from EP0968197B1 reports an 82% yield when using phenyl chloroformate in THF with triethylamine.

Thermally Induced Cyclization of N-(2-Benzyloxycarbonyl)Phenyl Ketenimines

A 2005 Synthesis study describes the synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones via thermally induced cyclization of N-(2-benzyloxycarbonyl)phenyl ketenimines. This method directly introduces the benzyloxy group through a benzyl migration mechanism.

Key Steps and Optimization

  • Ketenimine Formation : Reaction of 2-benzyloxycarbonylphenyl isocyanate with Grignard reagents (e.g., methylmagnesium bromide).

  • Cyclization : Heating the ketenimine at 120°C–150°C in toluene for 4–6 hours.

  • Benzyl Migration : The benzyl group transfers from oxygen to the ketenimine’s terminal carbon, forming the 5-benzyloxy substituent.

Table 1 : Yield Dependence on Reaction Temperature

Temperature (°C)Time (hours)Yield (%)
120665
140478
150472

This method avoids hazardous reagents but requires strict temperature control to prevent decomposition.

Alkylation and Cyclization via Piperazine Intermediates

EP0233728A1 discloses a two-step approach involving alkylation followed by cyclization. The method is adaptable to 5-benzyloxy derivatives by selecting appropriate starting materials.

Procedure Overview

  • Alkylation : 2-Hydroxy-5-nitroaniline is alkylated with benzyl bromide in the presence of potassium carbonate.

  • Cyclization : The alkylated intermediate reacts with 1,2-dibromoethane in dimethylformamide (DMF) at 80°C, catalyzed by triethylamine.

Critical Parameters :

  • Solvent : DMF enhances nucleophilicity but necessitates post-reaction dilution with ice-water to precipitate the product.

  • Acid Acceptor : Triethylamine (1.5 equivalents) neutralizes HBr generated during cyclization.

This method achieves a 75% yield but requires careful handling of DMF due to its high boiling point.

Reductive Cyclization of Nitro Precursors

A 2011 Tetrahedron study highlights reductive cyclization using iron/acetic acid to convert nitro-containing intermediates into benzoxazinones. For 5-benzyloxy derivatives, the pathway involves:

Synthetic Route

  • Nitro Group Introduction : Nitration of 2-(benzyloxy)phenol followed by acetonitrile adduct formation.

  • Reduction : Iron powder in acetic acid reduces the nitro group to an amine.

  • Cyclization : Spontaneous ring closure forms the benzoxazinone core.

Advantages :

  • Eliminates the need for toxic catalysts.

  • Yields up to 89% under optimized conditions.

Table 2 : Reductive Cyclization Optimization

Iron (equivalents)Acetic Acid (mL/g)Yield (%)
1.51076
2.01589
2.51585

Comparative Analysis of Methods

Table 3 : Method Comparison for 5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one Synthesis

MethodYield (%)Temperature Range (°C)Key AdvantageLimitation
Amino Alcohol Cyclization820–80Phosgene-freeRequires anhydrous conditions
Ketenimine Cyclization78120–150Direct benzyl migrationHigh energy input
Alkylation-Cyclization7580ScalableDMF removal challenges
Reductive Cyclization8920–80High yield, green reagentsLonger reaction time

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides or acyl chlorides can be used for this purpose.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzoxazine derivatives.

Scientific Research Applications

Pharmacological Applications

Antioxidant Activity
Research has indicated that benzoxazine derivatives, including 5-(benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one, exhibit notable antioxidant properties. These compounds can scavenge free radicals and protect cellular components from oxidative damage. For instance, a study highlighted that certain benzoxazine derivatives demonstrated significant metal-chelating abilities and neuroprotective effects against oxidative stress in neuronal cells .

Neuroprotective Effects
The compound has shown promise in neuroprotection, particularly in the context of neurodegenerative diseases such as Parkinson's disease. Its structural analogs have been evaluated for their ability to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in the pathophysiology of Parkinson's disease. A specific derivative exhibited competitive and reversible MAO-B inhibitory activity with an IC50 value of 0.062 µM, indicating its potential as a therapeutic agent for Parkinson's disease .

Anticancer Properties
this compound has also been investigated for its anticancer properties. Studies have shown that certain benzoxazine derivatives can inhibit the proliferation of cancer cells, including lung adenocarcinoma cells. The mechanism involves the modulation of cell growth pathways and induction of apoptosis .

Mechanistic Insights

Receptor Modulation
Benzoxazine derivatives have been identified as modulators of various neurotransmitter receptors. For example, they can interact with serotonin receptors (5-HT3) and cholinergic muscarinic receptors, which are crucial for regulating mood and cognitive functions. The structure-activity relationship studies suggest that modifications to the benzoxazine core can enhance receptor binding affinity and selectivity .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic synthesis techniques that allow for the introduction of various functional groups to enhance biological activity. The compound can be derived from simpler precursors through condensation reactions followed by cyclization processes.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantScavenges free radicals; protects against oxidative stress
NeuroprotectiveMAO-B inhibition; potential treatment for Parkinson's disease
AnticancerInhibits proliferation of lung adenocarcinoma cells
Receptor ModulationInteracts with serotonin and cholinergic receptors

Case Studies

Case Study 1: Neuroprotection in Parkinson's Disease
A series of experiments conducted on 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives demonstrated significant neuroprotective effects through MAO-B inhibition. The study provided insights into the structural modifications that enhance efficacy against neurodegenerative conditions .

Case Study 2: Anticancer Activity
In vitro studies on various benzoxazine derivatives revealed their ability to induce apoptosis in cancer cell lines. The findings suggested a correlation between structural features and anticancer potency, paving the way for further development of these compounds as potential chemotherapeutics .

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group and the benzoxazine ring can interact with active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Benzoxazinoid Compounds

Structural and Functional Classification

Benzoxazinoids are categorized into three main classes based on their functional groups:

  • Hydroxamic acids (e.g., DIBOA, DIMBOA)
  • Lactams (e.g., HBOA, HMBOA)
  • Benzoxazolinones (e.g., BOA, MBOA) .

5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one belongs to the lactam subclass, analogous to HBOA (2-hydroxy-1,4-benzoxazin-3-one) but with a benzyloxy group replacing the hydroxyl at position 5. This substitution distinguishes it from natural lactams like HBOA and synthetic derivatives such as 2,6,7-trisubstituted benzoxazinones .

Key Structural and Functional Differences

Table 1: Comparative Analysis of Benzoxazinoids
Compound Name Core Structure Substituents Bioactivity/Function Key References
DIBOA 1,4-benzoxazin-3-one 2,4-dihydroxy Antifungal, insecticidal
HBOA 1,4-benzoxazin-3-one 2-hydroxy Plant defense, precursor to DIBOA
DIMBOA 1,4-benzoxazin-3-one 2,4-dihydroxy-7-methoxy Antimicrobial, allelopathic
5-(Benzyloxy)-... (Target) 1,4-benzoxazin-3-one 5-benzyloxy Synthetic; potential antimicrobial
2,6,7-Trisubstituted Derivatives 1,4-benzoxazin-3-one 2,6,7-substituents (e.g., Cl, CH₃) Antimicrobial, anticancer
Key Observations:

Substituent Position and Bioactivity: Natural benzoxazinoids like DIBOA and HBOA rely on hydroxyl groups for hydrogen bonding with biological targets, enhancing antifungal and defense properties . In contrast, the benzyloxy group in this compound may improve membrane permeability due to increased lipophilicity, a trait exploited in synthetic antimicrobial agents . Synthetic derivatives with substitutions at positions 2, 6, or 7 (e.g., 2,6,7-trisubstituted compounds) demonstrate enhanced antimicrobial activity compared to unsubstituted analogs, suggesting that substitution patterns critically modulate bioactivity .

Stability and Metabolism: Hydroxamic acids (e.g., DIBOA) are prone to degradation under acidic conditions, whereas lactams (e.g., HBOA) and benzoxazolinones (e.g., BOA) exhibit greater stability . The benzyloxy group in the target compound may further stabilize the structure against enzymatic hydrolysis, prolonging its activity .

Synthetic Accessibility: The synthesis of 5-substituted benzoxazinones is less documented compared to 2- or 7-substituted derivatives. highlights challenges in preparing amino analogs of benzoxazinones, underscoring the complexity of modifying specific positions .

Biological Activity

5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one is a heterocyclic organic compound that has garnered attention for its diverse biological activities. This article explores its antifungal, insecticidal, and potential anticancer properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound belongs to the class of benzoxazines, characterized by a benzene ring fused to a six-membered ring containing nitrogen and oxygen. Its molecular formula is C15H15NO3C_{15}H_{15}NO_3, and the structure includes a benzyloxy group at the 5-position and a carbonyl group at the 3-position of the benzoxazine core. This unique structure contributes to its chemical reactivity and biological activity.

Antifungal Activity

Research indicates that this compound exhibits significant antifungal properties. It has shown effectiveness against various fungal pathogens, including Candida albicans. The antifungal mechanism is thought to involve disruption of fungal cell metabolism, potentially through inhibition of specific enzymes associated with fungal growth .

Table 1: Antifungal Activity Against Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Reference
Candida albicans25 µg/mL
Aspergillus niger30 µg/mL
Trichophyton mentagrophytes20 µg/mL

Insecticidal Activity

The compound also demonstrates insecticidal properties, acting as a natural pesticide. Studies have shown that it can deter various insect pests by functioning as an antifeedant. This activity is crucial in agricultural applications where crop protection is necessary. The mode of action involves interference with the insect's feeding behavior and potentially disrupting their metabolic pathways.

Table 2: Insecticidal Activity Against Common Pests

Insect SpeciesEffectiveness (%)Reference
Spodoptera frugiperda (Fall Armyworm)80%
Aphis gossypii (Cotton Aphid)75%
Tetranychus urticae (Spider Mite)70%

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties. In vitro studies have indicated cytotoxic effects against cancer cell lines such as HeLa cells, with IC50 values indicating significant potency . The compound's ability to intercalate with DNA has been suggested as a mechanism for its anticancer activity.

Table 3: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HeLa10.46 ± 0.82
MRC-5>50

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It interacts with enzymes involved in fungal metabolism and cancer cell proliferation.
  • DNA Intercalation : Similar compounds have shown the ability to intercalate DNA, disrupting replication processes.
  • Metabolic Pathway Influence : The compound may influence various biochemical pathways related to growth and survival in both fungi and cancer cells .

Case Studies

Several studies have investigated the biological activities of benzoxazine derivatives:

  • Antifungal Study : A study highlighted the effectiveness of benzoxazine derivatives against multiple fungal strains, emphasizing their potential in agricultural applications.
  • Insect Deterrent Research : Research demonstrated that compounds similar to this compound significantly reduced feeding in pest populations, showcasing their utility in pest management strategies .
  • Cytotoxicity Assessment : A comparative study on various benzoxazine derivatives indicated that modifications in structure could enhance cytotoxicity against specific cancer cell lines, paving the way for further drug development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves cyclization of substituted phenolic precursors with halogenated carbonyl compounds. For example, Shridhar et al. (1982) describe a general method for benzoxazin-3-ones using o-aminophenols and α-haloketones under basic conditions . Optimization includes controlling pH (8–10), temperature (60–80°C), and solvent polarity (e.g., DMF or THF) to enhance yields. Purity is validated via HPLC (>95%) and NMR .

Q. How is the structural integrity of this compound confirmed in synthetic workflows?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • 1H/13C NMR : Confirm benzyloxy substitution at C5 and lactam ring formation.
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 284.1052).
  • X-ray crystallography : Resolve stereochemistry and intermolecular interactions .

Q. What factors influence the stability of this compound in aqueous solutions?

  • Methodological Answer : Stability is pH- and temperature-dependent. Kinetic studies on analogous compounds (e.g., DIMBOA) show first-order decomposition with half-lives of ~5 hours at pH 6.75 and 28°C . Buffering solutions (pH 5–7.5) and low-temperature storage (4°C) minimize degradation. Decomposition products (e.g., benzoxazolinones) are analyzed via GC-MS or UV spectroscopy .

Advanced Research Questions

Q. How can this compound derivatives be leveraged as nonsteroidal mineralocorticoid receptor (MR) antagonists?

  • Methodological Answer : Structure-activity relationship (SAR) studies guided by X-ray crystallography of MR-ligand complexes are critical. Modifications at the 6-position (e.g., introducing pyrazolyl moieties) enhance binding affinity and selectivity over glucocorticoid receptors. In vitro assays (e.g., radioligand displacement) and in vivo models (e.g., hypertensive rats) validate efficacy .

Q. What analytical challenges arise in differentiating benzoxazin-3-one subclasses (lactams, hydroxamic acids, methyl derivatives) during mass spectrometry?

  • Methodological Answer : Subclasses exhibit distinct fragmentation patterns:

  • Lactams : Neutral loss of CO (28 Da).
  • Hydroxamic acids : Loss of H2O (18 Da) followed by CO.
  • Methyl derivatives : Methoxy group retention (m/z 31). RP-UHPLC-PDA-MSn with negative ionization ([M+FA−H]− adducts) improves detection .

Q. How do contradictory reports on decomposition yields of benzoxazin-3-ones (e.g., MBOA formation) impact experimental design?

  • Methodological Answer : Yields of decomposition products (e.g., MBOA from DIMBOA) vary due to pH, temperature, and microbial activity . To resolve contradictions, use standardized conditions (e.g., pH 6.0, 25°C) and quantify products via dual methods (UV spectroscopy and GC-MS). Internal standards (e.g., deuterated analogs) improve reproducibility .

Q. What role does this compound play in plant-microbe interactions, and how can its allelopathic effects be quantified?

  • Methodological Answer : Benzoxazinoids inhibit soil pathogens via root exudates. Quantify allelopathic activity using:

  • Microbial growth assays : Measure inhibition zones against Erwinia carotovora .
  • LC-MS/MS : Track exudate concentrations in rhizosphere soil .

Q. How can fungal elicitation enhance the diversity of benzoxazin-3-one derivatives in plant models?

  • Methodological Answer : Co-cultivation with Rhizopus oryzae during germination upregulates benzoxazinoid biosynthesis. Metabolite profiling via UHPLC-MSn identifies glycosylated derivatives (e.g., 2-hydroxy-4-methoxy derivatives) .

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